molecular formula C29H35N5O8 B1404900 Suc-val-pro-phe-pna CAS No. 95192-11-3

Suc-val-pro-phe-pna

Cat. No.: B1404900
CAS No.: 95192-11-3
M. Wt: 581.6 g/mol
InChI Key: QNIRAWWVNQTNGK-FXSPECFOSA-N
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Biochemical Analysis

Biochemical Properties

Suc-val-pro-phe-pna plays a crucial role in biochemical reactions as a substrate for various proteolytic enzymes. It interacts with enzymes such as cathepsin G, chymotrypsin, and peptidyl prolyl isomerase. The interaction involves the cleavage of the peptide bond, releasing p-nitroaniline, which can be detected spectrophotometrically. This interaction is essential for studying enzyme kinetics and inhibitor screening. The specificity of this compound for these enzymes makes it a valuable tool in biochemical assays .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In neutrophils, the cleavage of this compound by cathepsin G can be used to measure the enzyme’s activity, which is crucial for understanding its role in immune responses. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it is used to study the activity of enzymes that regulate these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by specific proteolytic enzymes. The compound binds to the active site of enzymes like cathepsin G, where the peptide bond between valine and proline is hydrolyzed, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s catalytic triad, which includes serine, histidine, and aspartate residues. The release of p-nitroaniline allows for the quantitative measurement of enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. In aqueous solutions, it may undergo spontaneous hydrolysis, leading to a gradual decrease in its effectiveness as a substrate. Long-term studies have shown that this compound remains effective for several months when stored properly, but its activity may diminish over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively measures enzyme activity without causing significant adverse effects. At higher doses, it may exhibit toxic effects, particularly if the released p-nitroaniline accumulates to harmful levels. Studies have shown that the threshold for toxicity is relatively high, but caution is advised when using large quantities of this compound in animal experiments .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolytic enzyme activity. It interacts with enzymes such as cathepsin G, chymotrypsin, and peptidyl prolyl isomerase, which play roles in protein degradation and processing. The cleavage of this compound by these enzymes releases p-nitroaniline, which can be further metabolized or excreted by the organism. The compound’s involvement in these pathways makes it a valuable tool for studying enzyme function and regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse through aqueous environments, while its interactions with enzymes like cathepsin G facilitate its localization to areas of high proteolytic activity. This distribution is crucial for its effectiveness as a substrate in biochemical assays .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with proteolytic enzymes. It is often found in the cytoplasm and lysosomes, where enzymes like cathepsin G are active. The compound’s localization to these compartments is essential for its role in measuring enzyme activity. Additionally, post-translational modifications and targeting signals may influence its distribution within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-val-pro-phe-pna involves the stepwise assembly of the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically begins with the protection of amino groups using suitable protecting groups, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) .

After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is introduced through a reaction with p-nitroaniline. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of large-scale chromatography systems allows for efficient purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Suc-val-pro-phe-pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

The hydrolysis reactions typically occur under mild conditions, such as physiological pH and temperature. Common reagents include buffer solutions like phosphate-buffered saline (PBS) and enzyme solutions containing proteases like cathepsin G .

Major Products Formed

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow chromophore that can be measured at 400-410 nm .

Properties

IUPAC Name

4-[[(2S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O8/c1-18(2)26(32-24(35)14-15-25(36)37)29(40)33-16-6-9-23(33)28(39)31-22(17-19-7-4-3-5-8-19)27(38)30-20-10-12-21(13-11-20)34(41)42/h3-5,7-8,10-13,18,22-23,26H,6,9,14-17H2,1-2H3,(H,30,38)(H,31,39)(H,32,35)(H,36,37)/t22-,23-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIRAWWVNQTNGK-FXSPECFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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